

A Comparative Guide to the Cytotoxicity of 2-Aminoquinolin-8-ol Derivatives

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Compound of Interest

Compound Name: 2-Aminoquinolin-8-ol

Cat. No.: B017170

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of **2-Aminoquinolin-8-ol** derivatives and structurally related compounds. While research directly investigating a broad series of **2-Aminoquinolin-8-ol** derivatives is emerging, this document compiles available data on their cytotoxicity, along with that of closely related 8-hydroxyquinoline analogs, to offer insights into their potential as anticancer agents. The information presented herein is intended to support further research and development in this promising area of medicinal chemistry.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activity of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC₅₀ values for a selection of 2-aminoquinoline and 8-hydroxyquinoline derivatives against various human cancer cell lines.

Compound/ Derivative	Structure	Cell Line	Cancer Type	IC50 (μM)	Reference
8-Amino-7-quinolinecarb aldehyde	8-Amino, 7- Carbaldehyd e	Caco-2	Colorectal	0.535	[1]
2-[(5-chloropyridin- 2-yl)- hydrazonome thyl]-quinolin- 8-ol Platinum(II) Complex (YLN1)	2-substituted, 8-hydroxy	MDA-MB-231	Breast	5.49 ± 0.14	[2] [3]
2-[(5-bromopyridin- 2-yl)- hydrazonome thyl]-quinolin- 8-ol Platinum(II) Complex (YLN2)	2-substituted, 8-hydroxy	MDA-MB-231	Breast	7.09 ± 0.24	[2] [3]
8-Hydroxy-2-quinolinecarb aldehyde	2- Carbaldehyd e, 8-hydroxy	Hep3B	Hepatocellula r	6.25 ± 0.034	[4] [5]
8-Hydroxy-2-quinolinecarb aldehyde	2- Carbaldehyd e, 8-hydroxy	MDA-MB-231	Breast	12.5 - 25	[4] [5]
8-Hydroxy-2-quinolinecarb aldehyde	2- Carbaldehyd e, 8-hydroxy	T-47D	Breast	12.5 - 25	[4] [5]
8-Hydroxy-2-quinolinecarb	2- Carbaldehyd	K562	Leukemia	12.5 - 25	[4] [5]

aldehyde	e, 8-hydroxy				
7- Pyrrolidinomethyl-8-hydroxyquinoline	7- Pyrrolidinomethyl, 8-hydroxy	RPMI 8226	Myeloma	14	[6]
7- Pyrrolidinomethyl-8-hydroxyquinoline	7- Pyrrolidinomethyl, 8-hydroxy	Various (NCI-60)	Leukemia	Log(GI50) = -4.81	[6]
7- Morpholinomethyl-8-hydroxyquinoline	7- Morpholinomethyl, 8-hydroxy	Various (NCI-60)	Leukemia	Log(GI50) = -5.09	[6]
7- Diethylaminomethyl-8-hydroxyquinoline	7- Diethylaminomethyl, 8-hydroxy	Various (NCI-60)	Leukemia	Log(GI50) = -5.35	[6]

Mechanisms of Action

Quinoline derivatives exert their anticancer effects through various mechanisms, often involving the induction of programmed cell death (apoptosis) and the inhibition of critical signaling pathways that regulate cell survival and proliferation.[\[7\]](#)

Induction of Apoptosis

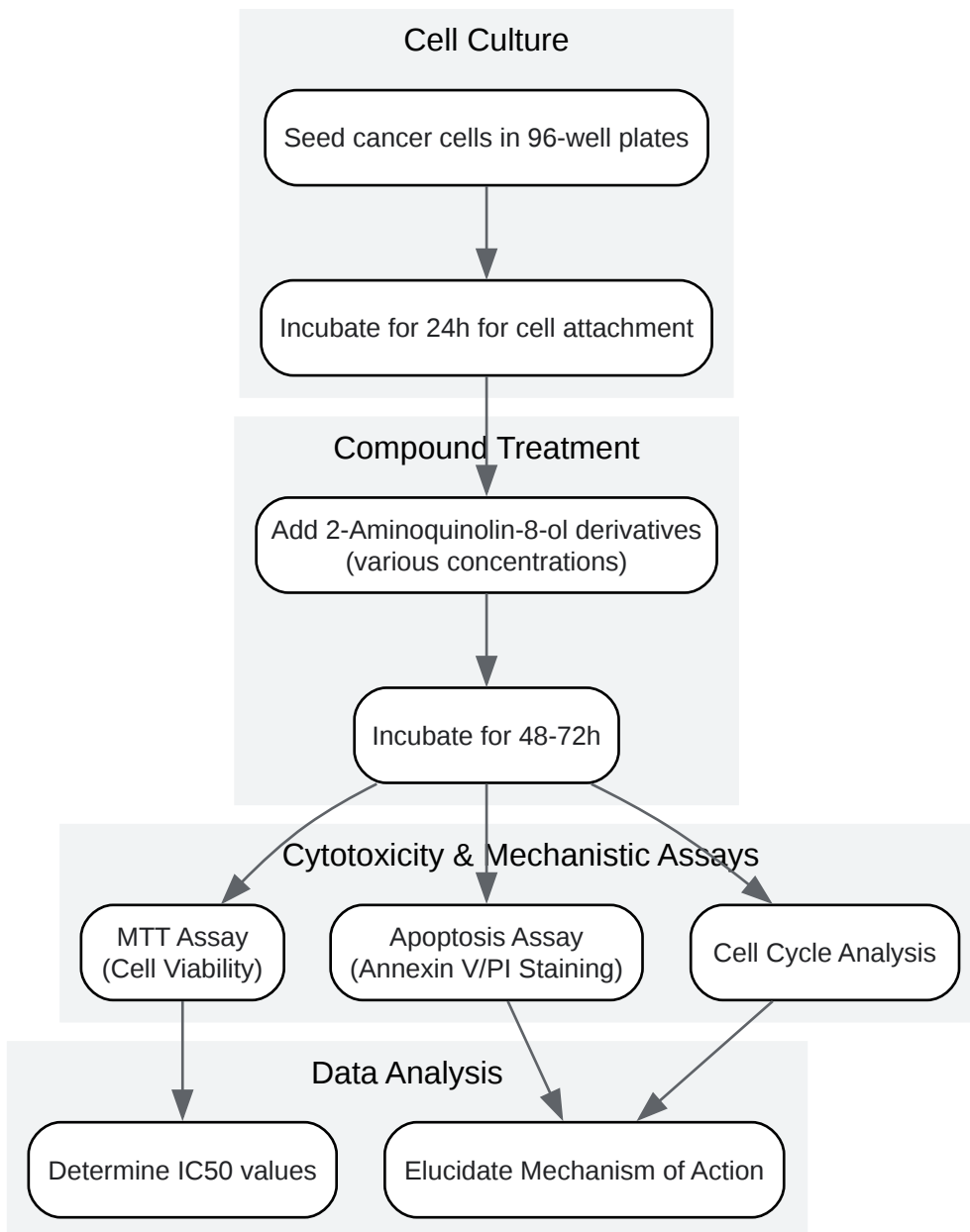
A key mechanism of cytotoxicity for many quinoline derivatives is the induction of apoptosis.[\[7\]](#) This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The process is characterized by a cascade of events including cell shrinkage, chromatin condensation, and the activation of caspases, which are proteases that execute the apoptotic program.

Inhibition of Signaling Pathways

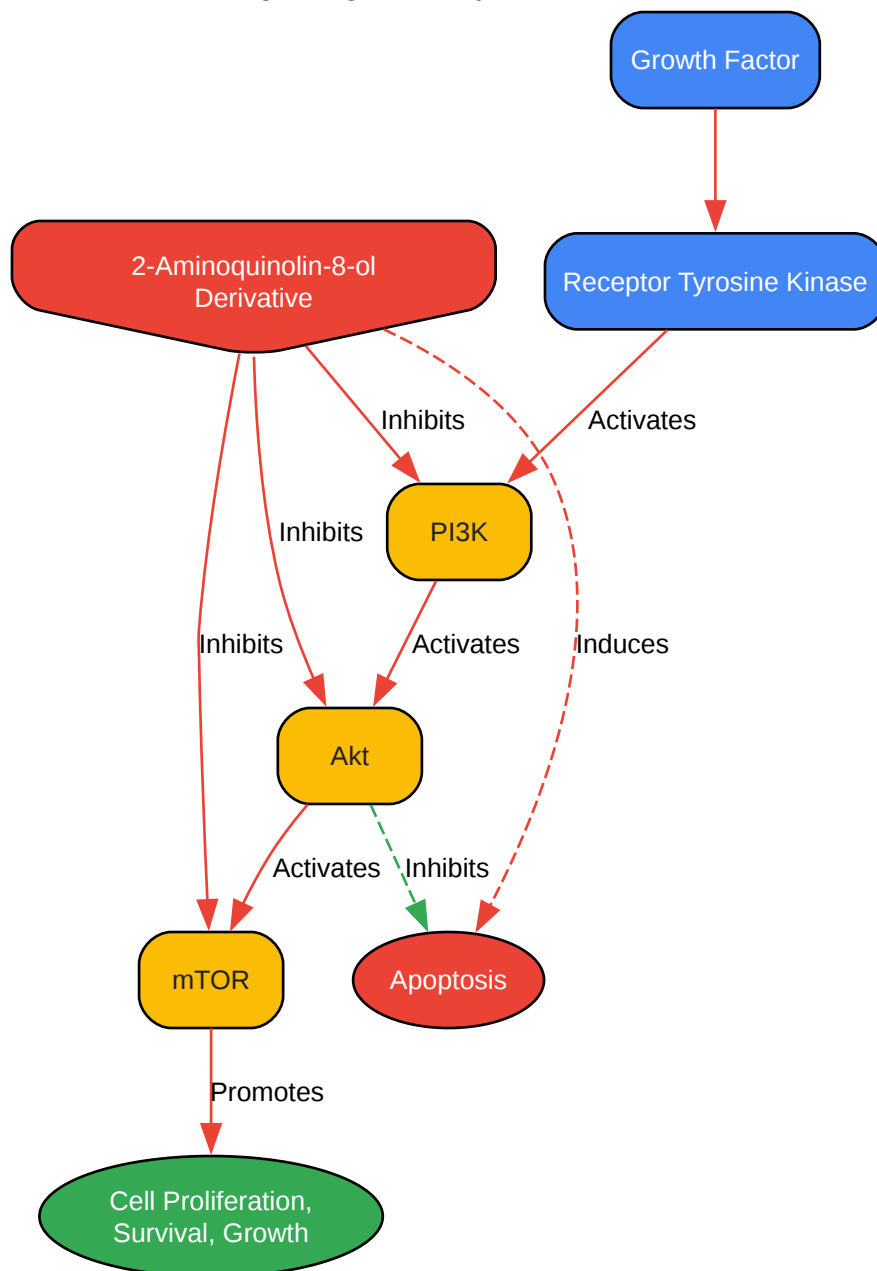
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[8] Several quinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[7]

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment



Generalized Signaling Pathway for Quinoline Derivatives

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